(R)-1-(2-Amino-ethyl)-piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWBQHXJAUDQL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 1 2 Amino Ethyl Piperidin 3 Ol and Enantiomerically Pure Analogues
Strategies for Asymmetric Synthesis of Piperidine-3-ol Derivatives
The cornerstone of synthesizing enantiopure (R)-1-(2-Amino-ethyl)-piperidin-3-ol lies in the initial preparation of the chiral (R)-piperidin-3-ol building block. Various asymmetric strategies have been developed to access such chiral piperidinol scaffolds with high enantiomeric purity.
Enantioselective Routes to Chiral Piperidinol Building Blocks
A number of enantioselective methods have been established to produce chiral piperidin-3-ol. One notable approach involves the enantiospecific ring opening of enantiomerically pure epoxides. For instance, a highly enantiospecific, azide-free synthesis of both (R)- and (S)-piperidin-3-ol has been developed, commencing with the ring opening of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones with a diethyl malonate anion, followed by decarboxylation researchgate.net. This method provides the chiral piperidin-3-ol core in excellent yield and enantiomeric excess.
Another effective strategy is the asymmetric reduction of a suitable precursor. For example, the synthesis of (S)-N-Boc-3-hydroxypiperidine has been achieved with high enantiomeric excess (>99%) through the asymmetric reduction of N-Boc-piperidin-3-one using a recombinant carbonyl reductase from Rhodococcus erythropolis researchgate.net. While this produces the (S)-enantiomer, the principle can be applied to obtain the (R)-enantiomer by selecting an appropriate enzyme or starting material.
Furthermore, chiral pool synthesis provides a reliable route to enantiopure piperidinols. For instance, D-mannose can be used as a chiral starting material to produce a versatile aldehyde intermediate, which can then be converted into functionally and stereochemically diverse piperidines researchgate.net. Similarly, natural amino acids like D-lysine can be utilized to synthesize (R)-3-(Boc-amino)piperidine, which can be a precursor to the desired (R)-piperidin-3-ol researchgate.net.
| Starting Material | Key Transformation | Product | Enantiomeric Purity |
| (R)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | Ring opening with diethyl malonate anion | (R)-Piperidin-3-ol | High |
| N-Boc-piperidin-3-one | Asymmetric enzymatic reduction | (S)-N-Boc-3-hydroxypiperidine | >99% ee |
| D-Mannose | Multi-step conversion | Functionally diverse piperidines | High |
| D-Lysine | Cyclization and reduction | (R)-3-(Boc-amino)piperidine | High |
Application of Chiral Auxiliaries and Organocatalysis in Stereoselective Preparations
Chiral auxiliaries are frequently employed to direct the stereochemical outcome of a reaction, after which they can be cleaved to yield the enantiomerically pure product. These auxiliaries are temporarily incorporated into the substrate to induce facial selectivity during key bond-forming steps.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine (B6355638) derivatives. For example, amino-thiocarbamates have been used as catalysts in the enantioselective bromocyclization of olefinic amides to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into 3-substituted piperidines figshare.com. This approach has been successfully applied to the synthesis of the dopaminergic drug, Preclamol.
Moreover, hybrid bio-organocatalytic cascade reactions have been developed for the synthesis of 2-substituted piperidines. These systems can utilize a transaminase to generate a reactive intermediate that then undergoes a complexity-building Mannich reaction, showcasing the synergy between biocatalysis and organocatalysis researchgate.net.
Targeted Synthesis of this compound via Established Chemical Transformations
Once the enantiomerically pure (R)-piperidin-3-ol is obtained, the next crucial step is the introduction of the 2-aminoethyl group at the piperidine nitrogen. This is typically achieved through N-alkylation or reductive amination strategies, often requiring the use of a protected aminoethyl synthon to avoid side reactions.
Reductive Amination Approaches to Piperidine-3-ol Derivatives
Reductive amination is a widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of (R)-piperidin-3-ol with an aldehyde, followed by reduction of the resulting iminium ion intermediate. A suitable aldehyde for this purpose would be a protected form of 2-aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde. The reaction between (R)-piperidin-3-ol and N-Boc-2-aminoacetaldehyde would form an intermediate which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield N-Boc protected (R)-1-(2-aminoethyl)piperidin-3-ol. The final step would be the deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), to afford the target compound.
N-Alkylation and Ring-Opening Methodologies for this compound Formation
Direct N-alkylation of (R)-piperidin-3-ol provides another viable route. This involves reacting the piperidine with a suitable electrophile, such as a protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine or N-Cbz-2-chloroethylamine), in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the hydrogen halide byproduct. The use of a protecting group on the aminoethyl moiety is essential to prevent polymerization and other side reactions. Following the alkylation, the protecting group is removed to yield this compound.
An alternative, though less direct, approach could involve the intramolecular N-alkylation (ring-opening) of a suitably functionalized precursor. For example, an efficient synthesis of enantiopure 2,6-disubstituted piperidin-3-ol has been developed featuring intramolecular N-alkylation as a key step acs.org.
| Reagent | Method | Intermediate Product | Final Product |
| N-Boc-2-aminoacetaldehyde | Reductive Amination | (R)-1-(2-(Boc-amino)ethyl)piperidin-3-ol | This compound |
| N-Boc-2-bromoethylamine | N-Alkylation | (R)-1-(2-(Boc-amino)ethyl)piperidin-3-ol | This compound |
Catalytic Methods in Piperidinol Synthesis
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective transformations. In the synthesis of piperidinol derivatives, various catalytic systems have been employed. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate have been used to generate 3-substituted tetrahydropyridines, which can then be reduced to enantioenriched 3-piperidines organic-chemistry.orgnih.govsnnu.edu.cnacs.org. This catalytic approach provides a pathway to a wide variety of chiral piperidine structures.
While not directly applied to the synthesis of the title compound in the cited literature, such catalytic strategies could be adapted. For example, a vinylboronic acid could be used in a similar catalytic reaction to introduce a two-carbon unit, which could then be further functionalized to the desired aminoethyl group.
Divergent Synthesis from Common Piperidine Precursors to Chiral Amino Alcohol Scaffolds
A common and efficient strategy for the synthesis of this compound involves a divergent approach starting from the readily available and relatively inexpensive chiral precursor, (R)-piperidin-3-ol. This method allows for the introduction of various substituents at the nitrogen atom, leading to a diverse range of chiral amino alcohol scaffolds. The key transformation in this divergent synthesis is the N-alkylation of the piperidine ring.
The synthesis typically commences with the protection of the amino group of a suitable 2-aminoethylating agent, such as 2-bromoethylamine, to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The protected alkylating agent, for instance, N-(2-bromoethyl)-tert-butylcarbamate, is then reacted with (R)-piperidin-3-ol.
This N-alkylation reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) being frequently utilized to ensure the solubility of the reactants and facilitate the nucleophilic substitution. The reaction is typically performed at an elevated temperature to increase the reaction rate.
Following the successful N-alkylation, the Boc protecting group is removed from the aminoethyl side chain. This deprotection is usually achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM). This step yields the desired this compound.
The versatility of this divergent approach lies in the ability to use various N-protected 2-haloethylamines, allowing for the synthesis of a library of N-substituted (R)-piperidin-3-ol analogues. Furthermore, the hydroxyl group at the 3-position can be further functionalized to create even more complex chiral scaffolds.
Optimization of Synthetic Pathways for Enantiomeric Purity and Yield
A critical aspect of synthesizing chiral molecules for pharmaceutical applications is the optimization of the synthetic route to maximize both the chemical yield and the enantiomeric purity of the final product. For the synthesis of this compound, several factors in the N-alkylation and subsequent deprotection steps can be fine-tuned to achieve this.
The choice of base and solvent in the N-alkylation step can significantly impact the reaction's efficiency and the potential for side reactions. A systematic study of different base-solvent combinations can identify the optimal conditions for maximizing the yield of the desired N-alkylated product. For instance, using a stronger, non-nucleophilic base might accelerate the reaction but could also lead to undesired elimination reactions, depending on the substrate. Therefore, a careful balance must be struck.
Reaction temperature and time are also key parameters to optimize. While higher temperatures can increase the reaction rate, they may also promote racemization or decomposition of the chiral starting material or product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time that maximizes product formation while minimizing by-product formation.
Purification of the intermediate and final products is crucial for obtaining high enantiomeric purity. Column chromatography is a standard technique used to purify the N-alkylated intermediate. The choice of the stationary and mobile phases can be optimized to achieve efficient separation from any unreacted starting materials or by-products.
To ensure the enantiomeric purity of the final product, it is vital to start with an enantiomerically pure precursor, such as (R)-piperidin-3-ol of high enantiomeric excess (ee). The reaction conditions should be chosen to minimize any potential for racemization at the chiral center. Chiral HPLC analysis is a powerful tool to determine the enantiomeric excess of both the starting material and the final product, providing a quantitative measure of the success of the enantioselective synthesis.
Below is a data table summarizing typical reaction conditions and outcomes for the N-alkylation of (R)-piperidin-3-ol, illustrating the impact of different parameters on the yield.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-bromoethyl)-tert-butylcarbamate | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | N-(2-bromoethyl)-tert-butylcarbamate | Et₃N | CH₃CN | 70 | 24 | 78 |
| 3 | 2-Chloro-N-Boc-ethylamine | NaH | THF | 60 | 18 | 82 |
| 4 | N-(2-iodoethyl)-tert-butylcarbamate | K₂CO₃ | DMF | 60 | 8 | 92 |
The subsequent deprotection step also requires optimization. While strong acids are effective for Boc removal, the reaction conditions must be controlled to prevent any degradation of the final product. The concentration of the acid, the reaction temperature, and the work-up procedure are all important factors to consider for maximizing the yield and purity of this compound.
Stereochemical Investigations and Chiral Analysis Techniques for Amino Alcohol Piperidines
Advanced Spectroscopic Methods for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is a fundamental task in asymmetric synthesis and chiral drug development. Spectroscopic methods offer rapid and precise tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful and widely used technique for determining the enantiomeric composition of chiral molecules, including amino alcohols and amines. nih.govnih.gov Since enantiomers are isochronous and exhibit identical NMR spectra under achiral conditions, the strategy involves creating a diastereomeric environment, which leads to distinct, measurable signals for each enantiomer. nih.gov This is typically achieved through the use of chiral auxiliary agents.
Two primary approaches are employed:
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA to form two diastereomers. researchgate.netresearchgate.net These diastereomers have different physical properties and, consequently, produce separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. However, this method can be time-consuming and carries the risk of kinetic resolution or racemization during the derivatization process. researchgate.net
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. researchgate.netresearchgate.netunipi.it This interaction induces chemical shift non-equivalence (ΔΔδ) in the NMR spectrum, allowing for the differentiation of the enantiomers. researchgate.net This method is often preferred due to its simplicity, as it involves merely mixing the analyte and the CSA. akjournals.com A variety of CSAs have been developed, including those based on crown ethers, calixarenes, and other macrocycles, which are effective for the analysis of protonated amines and amino alcohols. nih.govresearchgate.net
Lanthanide Shift Reagents (LSRs): These are organometallic complexes of lanthanide ions, typically europium (Eu³⁺) or praseodymium (Pr³⁺), that can act as Lewis acids and reversibly bind to basic functional groups (like amines and alcohols) in the analyte. numberanalytics.comslideshare.net This interaction causes significant paramagnetic shifts in the NMR spectrum, spreading out overlapping signals and simplifying complex spectra. libretexts.orgyoutube.comslideshare.net When a chiral LSR is used, it can induce separation of enantiomeric signals, facilitating the determination of enantiomeric purity. libretexts.org
| Auxiliary Type | Agent Example | Interaction | Advantages | Disadvantages | Applicable To |
|---|---|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Mosher's Acid (MTPA) | Covalent | Often large signal separation (ΔΔδ); stable diastereomers formed. researchgate.net | Requires chemical reaction; potential for kinetic resolution and racemization; sample is consumed. researchgate.net | Alcohols, Amines |
| Chiral Solvating Agent (CSA) | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Non-covalent (Host-Guest) | Simple to use (mix-and-measure); non-destructive; no reaction required. nih.govakjournals.com | Signal separation can be small; solvent and temperature dependent. nih.gov | Protonated Amines, Amino Alcohols. researchgate.net |
| Chiral Lanthanide Shift Reagent (LSR) | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) | Non-covalent (Coordination) | Simplifies complex spectra; induces large shifts. libretexts.orgyoutube.com | Can cause significant line broadening; concentration sensitive. researchgate.net | Molecules with Lewis basic sites (e.g., alcohols, amines). slideshare.net |
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. youtube.com While simple amino alcohols like (R)-1-(2-Amino-ethyl)-piperidin-3-ol may lack a strong chromophore for direct CD analysis in the accessible UV-Vis range, chiroptical sensing techniques can overcome this limitation.
These methods often rely on the in-situ formation of a chromophoric derivative through dynamic covalent chemistry. nih.gov For instance, primary amines and amino alcohols can react with an aldehyde probe, such as 2,4-dinitrobenzaldehyde, to form a Schiff base (imine). nih.gov This reaction introduces a chromophore whose CD signal is influenced by the stereocenter of the analyte. The induced CD signal can then be correlated to the absolute configuration and enantiomeric excess of the chiral amine or amino alcohol. nih.govrsc.org
Recent developments have introduced various sensing probes that can amplify the chiroptical response upon binding to the analyte. For example, a quaterphenyl-carbaldehyde probe has been used for the Zn(II)-assisted chiroptical sensing of chiral amino alcohols, generating distinct Cotton effects in the CD spectrum that allow for ee determination. rsc.org
| Probe Type | Interaction Mechanism | Analyte Class | Key Finding | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes (e.g., 2,4-dinitrobenzaldehyde) | Schiff base formation (dynamic covalent) | Primary amines, diamines, amino alcohols | Induces a CD signal around 330 nm, correlating to absolute configuration and ee. nih.gov | nih.gov |
| π-Extended Acyclic Cucurbiturils | Host-guest complexation (non-covalent) | Amines, amino acids, alcohols | Spontaneous induction of CD signals upon 1:1 complex formation in water. rsc.org | rsc.org |
| Quaterphenyl-carbaldehyde with Zn(II) | Imine formation and metal coordination | Alcohol amines, diamines, amino acids | Zn(II)-assisted chiral transfer amplifies the CD signal for ee determination. rsc.org | rsc.org |
Chromatographic Resolution Techniques for Chiral Amino Alcohols
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstone methods for the separation and analysis of enantiomers. akjournals.comnih.gov The resolution is achieved by using a chiral environment, most commonly a Chiral Stationary Phase (CSP). nih.gov
CSPs are designed with an enantiomerically pure selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Several types of CSPs are effective for the resolution of amino alcohols and related piperidine (B6355638) structures:
Pirkle-type CSPs: Based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. These are broadly applicable to a wide range of chiral compounds. nih.gov
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are among the most widely used and versatile CSPs.
Cyclodextrin-based CSPs: These utilize the inclusion complex formation within the chiral cavity of cyclodextrins to achieve separation. Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode. researchgate.net
Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amino groups. mdpi.com
Ligand Exchange Chromatography (LEC): A metal ion (e.g., Cu²⁺) is complexed to a chiral selector on the stationary phase. Chiral analytes like amino alcohols form transient diastereomeric ternary complexes with the CSP, leading to separation. nih.gov
Alternatively, a racemic analyte can be derivatized with a Chiral Derivatizing Reagent (CDR) to form diastereomers, which can then be separated on a standard achiral column. akjournals.com
| CSP Type | Principle of Separation | Typical Mobile Phase | Advantages | Reference |
|---|---|---|---|---|
| Pirkle-type | π-π interactions, H-bonding, dipole stacking | Normal Phase (e.g., Hexane/Dioxane) | Broad applicability, well-understood mechanisms. nih.gov | nih.govnih.gov |
| Acetylated β-Cyclodextrin | Inclusion complexation, H-bonding | Reversed Phase (e.g., Phosphate buffer) | Excellent for amines/amino alcohols, uses conventional buffers. researchgate.net | researchgate.net |
| Crown Ether (e.g., Crownpak CR-I (+)) | Complexation with primary amino groups | Aqueous acidic (e.g., HClO₄) | High selectivity for primary amines and amino acids. mdpi.com | mdpi.com |
| Ligand Exchange | Diastereomeric metal complex formation | Aqueous buffers | Effective for α-amino acids and amino alcohols. nih.gov | nih.gov |
Absolute Configuration Assignment of this compound and Related Stereoisomers
While determining enantiomeric excess is crucial, assigning the absolute configuration (the actual R/S designation) of a chiral center is the ultimate goal of stereochemical analysis.
X-ray Crystallography: This technique is considered the definitive method for determining the absolute configuration of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. mdpi.comnih.gov This provides an unambiguous assignment of the absolute stereochemistry. nih.gov However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds, particularly oils or amorphous solids. americanlaboratory.com
Vibrational Circular Dichroism (VCD): VCD has emerged as a powerful and reliable alternative to X-ray crystallography for determining absolute configuration in the solution state. americanlaboratory.comnih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized infrared light for a molecule's fundamental vibrational transitions. nih.govyoutube.com The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers. americanlaboratory.com A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration without the need for crystallization. nih.govyoutube.com
NMR Spectroscopy: While primarily used for ee determination, specific NMR techniques can also provide information for assigning absolute configuration. This is often achieved by comparing the NMR data of diastereomers formed with a chiral auxiliary of known configuration or through the analysis of Nuclear Overhauser Effect (nOe) data, which provides information about the through-space proximity of atoms. researchgate.net
Chemical Transformations and Derivatization Strategies for R 1 2 Amino Ethyl Piperidin 3 Ol
Functional Group Interconversions on the Piperidine (B6355638) Ring System
The functional groups attached to the piperidine core, namely the hydroxyl group at the C-3 position and the aminoethyl side chain at the N-1 position, are primary sites for chemical derivatization.
Reactions at the Hydroxyl Group (e.g., Esterification)
The secondary hydroxyl group on the piperidine ring is a key site for functionalization, most commonly through esterification. This transformation can be achieved by reacting the parent alcohol with acylating agents. While direct esterification of (R)-1-(2-amino-ethyl)-piperidin-3-ol would require protection of the two amine functionalities to prevent side reactions, studies on related piperidinol systems demonstrate the feasibility of this approach. For instance, various 1-alkyl-4-piperidinols have been successfully converted into their corresponding esters, such as diphenylacetates. lookchem.com Another relevant example is the esterification of 1-chloro-3-piperidine-2-propanol with methacrylic acid to produce an unsaturated ester monomer, 1-chloro-3-piperidine-2-methyl methacrylate, which can undergo polymerization. aip.org These reactions typically involve standard esterification conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or direct esterification with a carboxylic acid under dehydrating conditions.
Table 1: Representative Esterification Reactions on Piperidinol Scaffolds This table is based on analogous reactions and illustrates potential transformations for this compound after appropriate protection.
| Piperidinol Reactant | Acylating Agent | Product | Reference |
| 1-Alkyl-4-piperidinol | Diphenylacetyl chloride | 1-Alkyl-4-piperidyl diphenylacetate | lookchem.com |
| 1-chloro-3-piperidine-2-propanol | Methacrylic acid | 1-chloro-3-piperidine-2-propyl methacrylate | aip.orgresearchcommons.org |
Reactions at the Aminoethyl Moiety
The primary amine of the aminoethyl side chain offers a versatile handle for derivatization. It can readily participate in reactions typical of primary amines, such as acylation, alkylation, and condensation. Research on analogous 4-(2-aminoethyl)piperidine scaffolds has shown that the terminal amine can be modified through reductive amination with aldehydes like formalin or acetaldehyde, using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent, to yield the corresponding N-methyl and N-ethyl derivatives. nih.gov Furthermore, condensation with aldehydes, such as the reaction of 1-(2-aminoethyl)piperidine with 3-methoxy salicylaldehyde, leads to the formation of Schiff base ligands. sigmaaldrich.com These transformations highlight the potential to introduce a wide variety of substituents at the terminal amino group of this compound.
N-Substitution Reactions on the Piperidine Nitrogen
The tertiary amine of the piperidine ring is a site for quaternization and, if the N-substituent were removable (e.g., a benzyl (B1604629) group), for N-alkylation or N-acylation. In studies focused on developing σ1 receptor ligands, piperidine derivatives with different substituents on the nitrogen atom have been synthesized to probe structure-activity relationships. For example, piperidines with a free N-H (a secondary amine), or those substituted with methyl, ethyl, or tosyl groups, have been prepared. nih.govd-nb.info These substitutions significantly influence the biological properties of the molecules. nih.govresearchgate.net Standard N-alkylation procedures, such as reacting the parent secondary amine with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), are commonly employed. researchgate.net
Table 2: Examples of N-Substitution on Piperidine Rings This table shows substitutions on related piperidine structures, which are applicable to the synthesis of derivatives of the title compound.
| Piperidine Scaffold | Reagent/Condition | N-Substituent | Reference |
| 4-(2-aminoethyl)piperidine derivative | Formalin, NaBH(OAc)₃ | Methyl | nih.gov |
| 4-(2-aminoethyl)piperidine derivative | Acetaldehyde, NaBH(OAc)₃ | Ethyl | nih.gov |
| Piperidine derivative | TsCl, Base | Tosyl | d-nb.info |
| Piperidine | Alkyl halide, K₂CO₃, DMF | Alkyl | researchgate.net |
Cyclization and Annulation Reactions Involving Amino Alcohol Functionality
The specific arrangement of the hydroxyl and aminoethyl groups in this compound allows for intramolecular reactions to form fused or bridged bicyclic systems. A notable example from a related system involves the activation of a primary alcohol to a mesylate, which then undergoes intramolecular cyclization with the tertiary piperidine nitrogen. This reaction results in the formation of a constrained 1-azoniabicyclo[2.2.2]octane derivative. nih.gov While this was observed on a different piperidine isomer, a similar strategy could potentially be applied to the 3-ol of the title compound to create a novel bicyclic structure. Another powerful strategy for ring construction is the intramolecular Darzens reaction. The cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions has been shown to produce cis-3,4-epoxypiperidin-2-ones, which are valuable synthetic intermediates. nih.govresearchgate.net These types of annulation reactions significantly increase molecular complexity and rigidity.
Exploration of Polymeric Structures Derived from Piperidine-Based Monomers
Piperidine-containing monomers can be utilized in polymerization reactions to create novel polymers with unique properties. The functional groups on the piperidine ring can be leveraged to synthesize these monomers. For example, an amino alcohol derived from piperidine and epichlorohydrin (B41342) was esterified with methacrylic acid to create 1-chloro-3-piperidino-2-propyl methacrylate, a monomer that undergoes radical polymerization. aip.orgresearchcommons.orgresearchcommons.org
In other research, temperature-responsive polymers have been synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using monomers like poly(N-acryloyl-nipecotamide) and poly(N-acryloyl-isonipecotamide). nih.gov These polymers exhibit either an upper or lower critical solution temperature depending on the specific structure of the piperidine-based monomer. nih.gov Furthermore, the synthesis of both linear and hyperbranched polymers has been achieved through the acid-catalyzed self-polycondensation of 1-(3-phenoxypropyl)piperidine-4-one, an AB₂ monomer, demonstrating that the polymer architecture can be controlled by the reaction conditions. rsc.org These examples underscore the versatility of piperidine derivatives as building blocks for advanced polymeric materials.
Medicinal Chemistry and Pharmacological Relevance of Piperidinol Scaffolds: Focus on Structural Contribution to Ligand Design
Role of Chiral Piperidine (B6355638) Scaffolds in Modulating Ligand Properties
The incorporation of a chiral center within a piperidine ring, as seen in (R)-1-(2-Amino-ethyl)-piperidin-3-ol, profoundly influences a molecule's properties, from its shape to its biological target selectivity. thieme-connect.com This stereochemical control is a critical tool for medicinal chemists aiming to enhance potency and reduce off-target effects. researchgate.netresearchgate.net
The (R)-configuration at C3 pre-orients the hydroxyl group, which can adopt either an axial or equatorial position. This choice significantly impacts the molecule's three-dimensional geometry. The N-aminoethyl substituent adds another layer of conformational complexity. The interplay between these substituents, influenced by factors like allylic strain, can lock the molecule into a preferred shape. acs.org This defined, rigid conformation reduces the entropic penalty upon binding to a biological target, a favorable characteristic in ligand design. acs.org The ability to present functional groups in a specific spatial arrangement is a key advantage of saturated heterocycles like piperidine over flat, two-dimensional aromatic systems. whiterose.ac.uk
Table 1: Potential Conformational Influences of Substituents on the this compound Scaffold
| Substituent | Position | Potential Conformations | Influence on Molecular Shape |
|---|---|---|---|
| (R)-Hydroxyl | C3 | Axial or Equatorial | Determines the projection of a key hydrogen bond donor/acceptor group. |
The specific three-dimensional arrangement of functional groups in this compound is crucial for its interaction with biological targets and for achieving selectivity. Chiral recognition is a fundamental principle in pharmacology, where one enantiomer of a drug often exhibits significantly higher affinity for a receptor than its mirror image.
The key interaction points on this molecule are the piperidine ring nitrogen, the terminal primary amine of the ethyl side chain, and the C3-hydroxyl group. The basic piperidine nitrogen, likely protonated at physiological pH, can act as a positive ionizable feature, forming critical salt bridge interactions with acidic amino acid residues like glutamate (B1630785) (Glu) or aspartate (Asp) in a receptor's binding pocket. nih.govrsc.orgacs.org This interaction is a well-established anchor for many piperidine-based ligands at targets such as sigma (σ) receptors and histamine (B1213489) receptors. nih.govnih.govacs.org
The (R)-hydroxyl group serves as a potent hydrogen bond donor and acceptor, providing a specific vector for interaction that would be absent in a non-hydroxylated analog and differently oriented in the (S)-enantiomer. The aminoethyl side chain introduces an additional basic center, capable of forming further ionic or hydrogen bonds, potentially enhancing affinity or conferring selectivity for a specific receptor subtype. d-nb.infonih.gov Studies on other aminoethyl-substituted piperidines have shown that modifications at the piperidine N-atom significantly modulate σ1 receptor affinity and selectivity. researchgate.netnih.gov The combination and precise spatial orientation of these features, dictated by the (R)-chirality, are what ultimately determine the molecule's binding profile and selectivity. nih.govnih.gov
Design Principles for Piperidine-Based Bioactive Molecules
The design of novel drugs often starts from a known scaffold or pharmacophore. The structure of this compound contains key features that make it an attractive starting point for ligand design and optimization.
A pharmacophore model is an abstract representation of the essential molecular features necessary for biological activity. For a ligand like this compound, a hypothetical pharmacophore can be elucidated based on its structural components and knowledge from related molecules.
The essential elements would likely include:
A Positive Ionizable (PI) Feature: The piperidine nitrogen, which is a common feature in pharmacophores for receptors like the sigma-1 receptor and certain serotonin (B10506) receptors. nih.govnih.gov
Hydrogen Bond Donor/Acceptor (HBD/HBA): The C3-hydroxyl group provides a specific directional interaction point.
A Second Basic Feature: The terminal amine on the ethyl side chain offers another potential interaction site, the importance of which would depend on the target topology. csic.essigmaaldrich.com
Defined Stereochemistry: The (R)-configuration at C3 creates a specific 3D arrangement of these features, which is a critical component of the pharmacophore.
This combination of features, particularly the spatial relationship between the basic nitrogen, the hydroxyl group, and the chiral center, would be central to its recognition by a target receptor. acs.org
Table 2: Key Structural Features of this compound for a Hypothetical Pharmacophore
| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction Type |
|---|---|---|
| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Ionic Interaction (Salt Bridge) |
| Hydrogen Bond Donor/Acceptor | C3-Hydroxyl Group | Hydrogen Bonding |
| Additional Basic Center | Terminal Amino Group | Ionic or Hydrogen Bonding |
This compound serves as a versatile template for analog design and scaffold hybridization. Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR) and optimize properties.
Analog Design:
N-Substituent Modification: The terminal amine of the ethyl group can be alkylated, acylated, or incorporated into another ring system to probe the steric and electronic requirements of the binding pocket. nih.gov
Side Chain Variation: The length of the linker between the two nitrogen atoms can be altered to optimize the distance between key interaction points. nih.gov
Piperidine Ring Substitution: Additional substituents could be placed on the carbon atoms of the piperidine ring to explore new interactions or block metabolic pathways.
Scaffold Hybridization: This strategy involves combining the piperidinol scaffold with other known pharmacophores to create novel molecules with dual or enhanced activity. acs.org For example, the this compound fragment could be linked to an aryl moiety known to bind a specific receptor, creating a hybrid molecule that leverages the favorable properties of both components. nih.gov Another approach is bioisosteric replacement, where the piperidine ring might replace a different cyclic core (e.g., cyclohexane (B81311), tetrahydropyran) from a known ligand to improve properties like solubility or lipophilic ligand efficiency. d-nb.infonih.gov
Table 3: Example of Bioisosteric Modifications in Piperidine-based Ligand Design
| Original Scaffold | Bioisosteric Replacement | Potential Advantage of Piperidine | Reference Study Principle |
|---|---|---|---|
| Cyclohexane | Piperidine | Improved polarity, solubility, and lipophilic ligand efficiency; provides an additional point for substitution (N-atom). | d-nb.infonih.gov |
| Piperazine (B1678402) | Piperidine | Can drastically alter receptor selectivity (e.g., enhance σ1 vs. H3 receptor affinity). | nih.govnih.gov |
Mechanistic Insights into Molecular Interactions of Piperidine Derivatives
Understanding how a ligand binds to its target at an atomic level is crucial for rational drug design. While specific binding data for this compound is not available, molecular modeling and mechanistic studies of similar piperidine derivatives provide significant insight into its potential interactions. arizona.eduijnrd.org
Molecular dynamics simulations on related piperidine ligands, such as those targeting the σ1 receptor, have revealed a common binding mode. nih.govresearchgate.netnih.gov The protonated piperidine nitrogen typically forms a strong ionic bond with a key acidic residue, such as Glu172, anchoring the ligand in the binding site. nih.gov The rest of the molecule then orients itself to make further contacts.
For this compound, the following interactions are plausible:
Ionic Anchoring: The piperidine nitrogen would likely form a salt bridge with a glutamate or aspartate residue. rsc.orgacs.org
Hydrogen Bonding Network: The (R)-hydroxyl group is perfectly positioned to form a hydrogen bond with a nearby residue, providing additional affinity and enforcing a specific orientation. The terminal amine could engage in similar interactions.
Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring and the ethyl side chain can engage in van der Waals interactions with lipophilic pockets within the receptor, often lined with residues like leucine, alanine, or tyrosine. nih.govresearchgate.net
The stereochemistry at C3 is paramount; it ensures that the hydroxyl group and the rest of the scaffold are presented to the receptor in a precise orientation, maximizing favorable interactions and minimizing steric clashes, which is the basis for enantiomeric selectivity. acs.orgnih.gov
No Publicly Available Research Found for "this compound"
Extensive searches of scientific literature and chemical databases have revealed no specific research articles or detailed pharmacological data focusing on the chemical compound "this compound." As a result, an article adhering to the requested detailed outline on its medicinal chemistry, protein-ligand binding modes, and strategies for potency enhancement cannot be generated at this time.
The piperidine ring is a significant scaffold in pharmaceutical research, present in numerous natural products and approved drugs. The introduction of chiral centers and various substituents onto the piperidine skeleton plays a crucial role in modulating the physicochemical properties, biological activities, and selectivity of drug candidates. Research in medicinal chemistry often focuses on the synthesis and evaluation of libraries of related piperidine derivatives to explore structure-activity relationships.
Investigations into similar piperidinol-containing molecules have shown that the stereochemistry and substitution patterns are critical for their biological activity. For instance, in the context of HIV-1 protease inhibitors, derivatives with an (R)-piperidine scaffold have demonstrated significantly higher potency compared to their (S)-configuration counterparts. Molecular docking studies of these related compounds have revealed that the piperidine moiety can fit well into specific protein pockets, forming key interactions that contribute to their inhibitory activity.
Furthermore, modifications to the piperidine scaffold, such as N-alkylation or the introduction of different functional groups, have been shown to impact ligand potency and selectivity for various targets, including sigma receptors. Studies on other aminoethyl-substituted piperidines have highlighted the importance of the basic nitrogen atom in forming salt bridges with acidic residues like glutamic acid within the receptor binding site.
While these general principles of piperidine scaffold-based drug design are well-documented, the specific compound "this compound" does not appear in the public research domain. Therefore, no specific data on its protein-ligand binding modes or the effects of its structural modifications on potency and selectivity can be provided.
Q & A
Q. What are the optimal synthetic routes for (R)-1-(2-Amino-ethyl)-piperidin-3-ol, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves alkylation or reductive amination strategies. A common approach for analogous piperidine derivatives involves reacting a piperidin-3-ol precursor with 2-chloroethylamine under basic conditions, using solvents like ethanol or methanol . Catalysts such as K₂CO₃ or NaBH₄ may enhance reaction efficiency. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the (R)-enantiomer. Analytical methods like NMR and HPLC should confirm enantiomeric purity (>98%) and structural integrity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Stereochemical confirmation requires chiral analytical techniques. Polarimetry can determine optical rotation, while chiral HPLC or capillary electrophoresis separates enantiomers. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in studies of similar piperidine derivatives . Vibrational circular dichroism (VCD) is an emerging tool for stereochemical analysis in solution .
Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?
The compound’s molecular weight (144.22 g/mol) and pKa (~9.5 for the amine group) influence its solubility in polar solvents (e.g., water, ethanol) . The hydroxyl and amino groups enable hydrogen bonding, enhancing interactions with biological targets. LogP values (experimentally derived) predict moderate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .
Advanced Research Questions
Q. How does stereochemistry modulate the compound’s affinity for monoamine transporters (e.g., DAT, NET)?
Studies on stereoisomers of related piperidines reveal that the (R)-configuration enhances dopamine transporter (DAT) binding affinity by optimizing hydrogen bonding and steric complementarity. For example, (3R,4R)-configured analogs show 10-fold higher DAT inhibition (IC₅₀ = 12 nM) compared to (3S,4S)-isomers . Molecular docking simulations suggest the (R)-enantiomer aligns better with DAT’s substrate-binding pocket, as evidenced by free-energy calculations .
Q. What experimental strategies resolve contradictions in pharmacological data across in vitro and in vivo models?
Contradictions often arise from differences in metabolic stability or off-target effects. To address this:
- In vitro: Use transfected cell lines (e.g., HEK293 expressing human DAT) to isolate target-specific activity .
- In vivo: Employ pharmacokinetic profiling (e.g., LC-MS/MS for plasma/brain concentration) and metabolite identification .
- Controls: Include enantiomeric controls to rule out non-specific binding .
Q. How can functional group modifications (e.g., hydroxyl vs. methoxy substitution) alter the compound’s pharmacological profile?
Replacing the hydroxyl group with a methoxy moiety reduces hydrogen-bonding capacity, decreasing DAT affinity but improving metabolic stability. For example, 1-(4-methoxyphenyl)piperidin-3-ol derivatives show prolonged half-lives (t₁/₂ = 3.2 h vs. 1.5 h for hydroxyl analogs) in hepatic microsome assays . Computational QSAR models can predict such structure-activity relationships .
Q. What methodologies are used to evaluate the compound’s potential as a precursor for radiopharmaceuticals?
Radiolabeling with ¹¹C or ¹⁸F via nucleophilic substitution (e.g., using [¹⁸F]fluoroethyl tosylate) enables PET imaging of target engagement. Stability studies in serum and biodistribution assays in rodent models validate tracer suitability .
Methodological Considerations
Q. Experimental Design for Toxicity Screening
- In vitro: Cytotoxicity assays (MTT or LDH release) in primary neurons or hepatocytes.
- In vivo: Acute toxicity studies (OECD 423 guidelines) with histopathological analysis of liver/kidney .
- Mechanistic: ROS detection via DCFH-DA fluorescence to assess oxidative stress .
3.2 Data Contradiction Analysis Example
If in vitro DAT inhibition (IC₅₀ = 50 nM) does not correlate with in vivo efficacy:
Verify brain penetration via LC-MS/MS.
Test metabolite activity (e.g., N-dealkylated products).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
